molecular formula C22H25N5O4 B2980896 N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-21-1

N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2980896
CAS No.: 1021023-21-1
M. Wt: 423.473
InChI Key: XJLLLKQJEONGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold renowned for its versatility in medicinal chemistry. Pyrrolo[2,3-d]pyrimidines are nitrogen-fused heterocycles with demonstrated bioactivities, including kinase inhibition, antimicrobial, and anticancer effects .

This compound features a 2-(1H-indol-3-yl)ethyl side chain at the N-position and a 2-methoxyethyl substituent at the 7-position, distinguishing it from other derivatives. The indole moiety may enhance hydrophobic interactions with biological targets, while the methoxyethyl group could improve solubility compared to more lipophilic substituents (e.g., cyclopentyl or butyl groups) .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-25-20-16(21(29)26(2)22(25)30)12-18(27(20)10-11-31-3)19(28)23-9-8-14-13-24-17-7-5-4-6-15(14)17/h4-7,12-13,24H,8-11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLLLKQJEONGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NCCC3=CNC4=CC=CC=C43)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse sources.

Chemical Structure and Composition

PropertyValue
Molecular Formula C22H25N5O4
Molecular Weight 423.5 g/mol
CAS Number 1021023-21-1

The compound's biological activity is primarily attributed to its interaction with various cellular pathways. It has been observed to exhibit significant antiproliferative effects against several cancer cell lines. In particular, it targets pathways involved in cell cycle regulation and apoptosis.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies : The compound demonstrated a strong inhibitory effect on the proliferation of melanoma cell lines with IC50 values ranging from 3.89 μM to 66.59 μM depending on the specific cell line tested . For example:
Cell LineIC50 (μM)Reference
A37566.59
B16-F1013.8
RPMI-795145.54

These results indicate that the compound may effectively inhibit tumor growth in specific types of cancer.

Antibacterial Activity

The compound also exhibits antibacterial properties. It has been tested against various strains of bacteria, showing promising results in inhibiting growth:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives of compounds related to this structure have shown low MIC values against resistant strains like MRSA, indicating potential for treating bacterial infections .

Case Studies

  • Melanoma Treatment : In a controlled study involving human melanoma cell lines (A375 and B16-F10), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could be a viable candidate for further development as an anticancer drug .
  • Antibacterial Screening : Another study evaluated the antibacterial activity of related indole derivatives against Mycobacterium tuberculosis. The tested compounds displayed significant activity with MIC values as low as 0.98 μg/mL against resistant strains .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features Biological Targets/Activities References
Target Compound 7-(2-methoxyethyl), N-(2-(indol-3-yl)ethyl) Enhanced solubility via methoxyethyl; indole for hydrophobic interactions Hypothesized kinase inhibition (e.g., EGFR, Aurora kinases)
7-Cyclopentyl-N,N-dimethyl-2-chloro derivative 7-Cyclopentyl, 2-chloro Lipophilic cyclopentyl group; chloro leaving group for further functionalization Intermediate for kinase inhibitors (e.g., aurora kinase)
7-Butyl-N-(3-methoxypropyl) derivative 7-Butyl, N-(3-methoxypropyl) Butyl for lipophilicity; methoxypropyl for solubility modulation Not explicitly reported; likely anticancer/antiviral
2-((4-Sulfamoylphenyl)amino) derivative 2-Sulfamoylphenylamino Sulfonamide group for hydrogen bonding and target selectivity Potential antimicrobial/antineoplastic agents
Trisubstituted methyl-pyrrole derivatives 2,5,6-Trisubstituted (aryl/alkyl) Aryl/alkyl groups for steric and electronic effects EGFR inhibitors (IC50: 5.31–159.8 µM)
Trichloromethyl-6-chloro derivatives 2-Trichloromethyl, 6-chloro Electrophilic chlorine atoms for covalent binding Antiviral (BVDV), anticancer agents

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to 7-cyclopentyl or 7-butyl analogues .
  • Metabolic Stability : 1,3-Dimethyl groups may reduce oxidative metabolism, extending half-life compared to unmethylated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.